

ABTL-0812 and PPAR Alpha/Gamma Activation: A Technical Overview

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Compound of Interest

Compound Name: ABTL-0812

Cat. No.: B1662738

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Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anticancer agent that induces cytotoxic autophagy in tumor cells.[1][2][3] Its mechanism of action is novel, defining a new druggable cellular pathway that links the activation of Peroxisome Proliferator-Activated Receptors (PPARs) to the inhibition of the pro-survival PI3K/Akt/mTORC1 axis.[4][5][6] This document provides an in-depth technical guide on the core mechanism of **ABTL-0812**, focusing on its interaction with PPAR alpha (PPAR α) and PPAR gamma (PPAR γ), the resulting signal transduction, and its effects in preclinical and clinical settings.

Core Mechanism of Action: Dual Pathway to Cytotoxic Autophagy

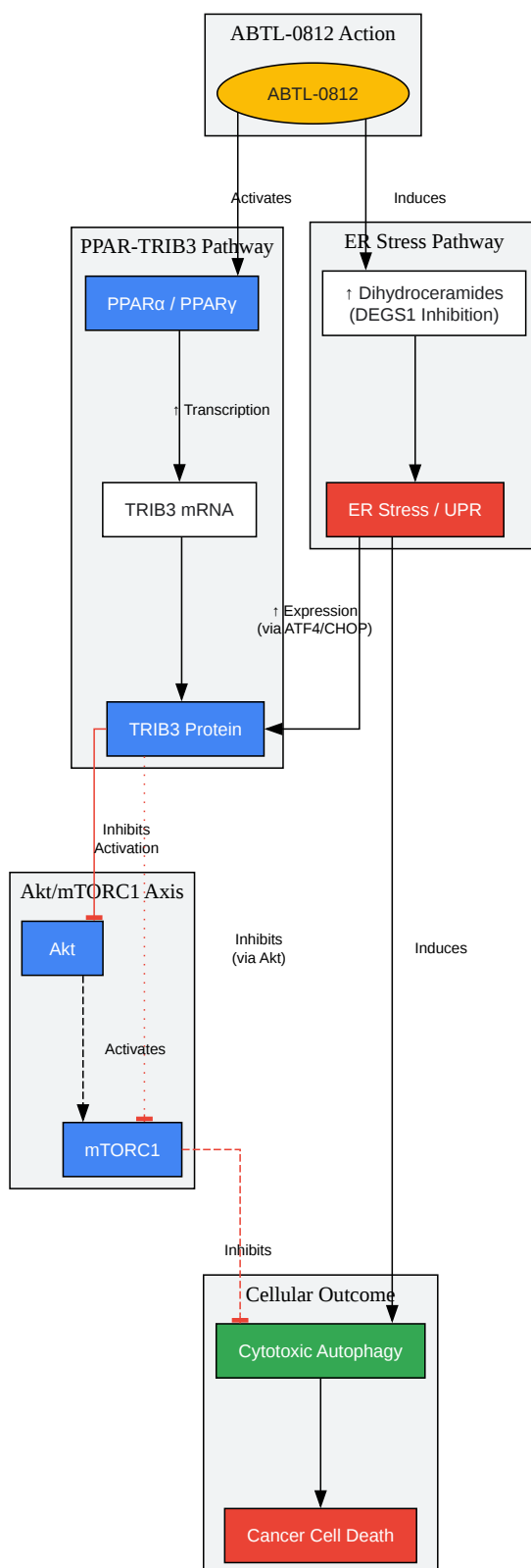
ABTL-0812's anticancer activity stems from a dual mechanism that converges to induce robust and persistent autophagy, ultimately leading to cancer cell death.[1][2][7] These two interconnected pathways are:

- **PPAR-Mediated Inhibition of the Akt/mTORC1 Axis:** **ABTL-0812** binds to and activates the transcriptional activity of the nuclear receptors PPAR α and PPAR γ . [2][4] This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression. [4][8] The TRIB3 protein then binds directly to the serine/threonine kinase Akt, preventing its phosphorylation and activation by upstream kinases. This action effectively suppresses the entire

Akt/mTORC1 signaling cascade, a central regulator of cell growth, proliferation, and survival that is commonly hyperactivated in many human cancers.[4][5][8]

- Induction of Endoplasmic Reticulum (ER) Stress: **ABTL-0812** has been shown to increase the cellular levels of long-chain dihydroceramides by impairing the activity of dihydroceramide desaturase-1 (DEGS1).[9][10][11] The accumulation of dihydroceramides induces sustained ER stress and activates the Unfolded Protein Response (UPR).[1][9] This activation proceeds specifically through the PERK-eIF2 α -ATF4-CHOP pathway, which also contributes to the upregulation of TRIB3.[1][10]

The convergence of Akt/mTORC1 blockade and ER stress induction results in a strong, sustained autophagic response that overwhelms the cell's protective mechanisms, leading to cytotoxic autophagy and cell death.[2][12] This mechanism is selective for cancer cells, with minimal effect on non-tumorigenic cells.[1][8]



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Caption: ABTL-0812 dual mechanism of action.

Quantitative Data

Table 1: Preclinical In Vitro Efficacy (IC50)

Cell Line	Cancer Type	IC50 (μM)	Reference
U87MG	Glioblastoma	~25	[1]
GSC-5	Glioblastoma Stem Cells	~30	[1]
A549	Non-Small Cell Lung Cancer	Not Specified	[4]
MiaPaCa-2	Pancreatic Cancer	Not Specified	[4]
MDA-MB-231	Triple-Negative Breast Cancer	~20-30	[13]
231PTR	Paclitaxel-Resistant TNBC	~20-30	[13]

Note: IC50 values are approximate as derived from graphical representations in some source materials.

Table 2: Clinical Trial Efficacy and Pharmacokinetics

Clinical Trial ID	Cancer Type	Treatment	Key Efficacy Results	Pharmacokinetic (PK) / Pharmacodynamic (PD) Data	Reference
NCT02201823 (Phase 1/1b)	Advanced Solid Tumors	ABTL-0812 Monotherapy	2 patients with stable disease >1 year.	RP2D: 1300 mg TID. Correlation found between drug levels and pAkt/Akt ratio.	[2] [12]
NCT03366480 (Phase 2)	Squamous NSCLC	ABTL-0812 + Paclitaxel/Carboplatin	ORR: 52.0%; Median OS: 22.5 months; Median PFS: 6.2 months.	TRIB3 and CHOP biomarkers induced by treatment.	[14] [15]
NCT03366480 (Phase 2)	Endometrial Cancer	ABTL-0812 + Paclitaxel/Carboplatin	Increased efficacy over chemotherapy alone.	TRIB3 mRNA levels increased in whole blood samples.	[3] [8]
NCT04431258 (Phase 2b)	Metastatic Pancreatic Cancer	ABTL-0812 + FOLFIRINOX	Currently recruiting.	N/A	[1] [3]

ORR: Overall Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; RP2D: Recommended Phase 2 Dose; TID: Three times a day.

Experimental Protocols

Cell Culture and Viability Assays

- Cell Lines: Human cancer cell lines (e.g., A549 lung, MiaPaCa-2 pancreatic, U87MG glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.[1][4]
- Viability Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of **ABTL-0812** or vehicle control for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by automated cell counting with trypan blue exclusion. Absorbance is read on a microplate reader, and IC₅₀ values are calculated.[4][13]



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Caption: Workflow for a typical cell viability assay.

Immunoblotting

- Cell Lysis: After treatment with **ABTL-0812**, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][4]
- Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[4][16]
- Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TRIB3, p-Akt (Ser473), total Akt, LC3B, CHOP, actin).[1][4]

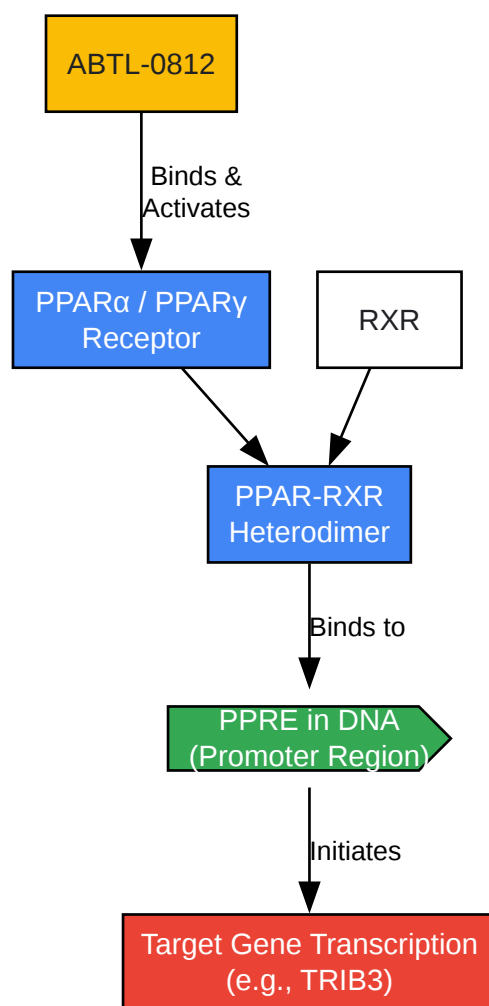
- Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[4]

In Vivo Xenograft Models

- Animal Models: Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used.[1][4]
- Tumor Implantation: Human cancer cells (e.g., $2-5 \times 10^6$ cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into the mice.[1][4]
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. **ABTL-0812** is administered orally (e.g., via gavage) daily or on a specified schedule. The control group receives a vehicle.[4]
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers (Volume = (width² x length)/2). Animal body weight and general health are also monitored.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1][4]

PPAR Transcriptional Activity Assay

- Transfection: Cells (e.g., A549) are transiently co-transfected with a PPAR-responsive firefly luciferase reporter plasmid (containing PPRES), a Renilla luciferase control plasmid (for normalization), and plasmids encoding for PPAR α or PPAR γ to assess isoform-specific effects.[4]
- Treatment: 16-24 hours post-transfection, cells are treated with **ABTL-0812**, known PPAR agonists (e.g., rosiglitazone for PPAR γ), or vehicle.[4]
- Luciferase Assay: After the treatment period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.[4]



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Caption: Logical flow of PPAR activation by **ABTL-0812**.

Conclusion

ABTL-0812 represents a novel therapeutic strategy in oncology that leverages a unique mechanism of action. By activating PPARα and PPARγ, it initiates a signaling cascade through TRIB3 to inhibit the critical Akt/mTORC1 survival pathway. This action, coupled with the induction of ER stress, forces cancer cells into a state of robust, cytotoxic autophagy. The preclinical data and emerging clinical results underscore the potential of **ABTL-0812** as a safe and effective anticancer agent, particularly in combination with standard chemotherapy, for various solid tumors.[3][7][8] The measurement of TRIB3 and CHOP mRNA in patient blood samples serves as a promising pharmacodynamic biomarker to monitor treatment response.[8][14][15]

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